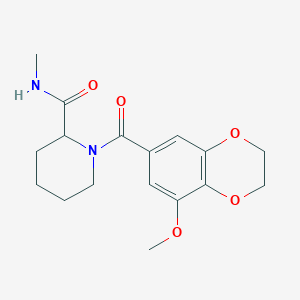![molecular formula C16H15F3OS B7571498 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene](/img/structure/B7571498.png)
1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as rabeprazole, which is a proton pump inhibitor used in the treatment of gastroesophageal reflux disease (GERD) and other related disorders. However,
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene involves the inhibition of the proton pump, which is responsible for the secretion of gastric acid in the stomach. Rabeprazole irreversibly binds to the proton pump and inhibits its activity, leading to a reduction in the secretion of gastric acid. This mechanism of action makes rabeprazole an effective treatment for this compound and other related disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its proton pump inhibitory activity. By reducing the secretion of gastric acid, rabeprazole can alleviate the symptoms of this compound, such as heartburn, regurgitation, and difficulty swallowing. Additionally, rabeprazole has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene in lab experiments include its well-established mechanism of action, high potency, and selectivity. Rabeprazole is a widely used proton pump inhibitor, and its pharmacological properties have been extensively studied. However, the limitations of using rabeprazole in lab experiments include its high cost, limited solubility, and potential side effects, such as diarrhea, nausea, and headache.
Direcciones Futuras
There are several future directions for the scientific research application of 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene. One area of focus is the development of new analogs of rabeprazole with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another direction is the investigation of the anti-inflammatory and antioxidant effects of rabeprazole in other diseases, such as cancer and neurodegenerative disorders. Additionally, the use of rabeprazole in combination with other drugs for the treatment of this compound and other related disorders is an area of interest for future research.
Métodos De Síntesis
The synthesis of 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene involves a multi-step process that includes the reaction of 3-(trifluoromethyl)benzyl chloride with methylthiomethyl chloride, followed by the reaction with 2-methylbenzimidazole to produce rabeprazole. This process is carried out under controlled conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary research areas is the development of new drugs based on the structure of rabeprazole. Researchers have synthesized various analogs of rabeprazole and evaluated their pharmacological properties, such as their proton pump inhibitory activity and selectivity.
Propiedades
IUPAC Name |
1-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3OS/c1-12-5-2-3-7-14(12)11-21(20)10-13-6-4-8-15(9-13)16(17,18)19/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPVYDRRYHXLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)
![1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7571427.png)

![3-Methyl-5-[1-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7571437.png)


![1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B7571465.png)
![N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride](/img/structure/B7571475.png)
![3-Methyl-5-[[3-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7571478.png)
![2-[4-(trifluoromethyl)phenyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7571479.png)
![5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B7571495.png)
![(E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B7571499.png)

